Multi-step synthesis from a pyrrole precursor: One approach starts with 1-benzyl-2-formylpyrrole and involves several steps including condensation, cyclization, and deprotection reactions to achieve the target molecule [].
Direct conjugation with N-acetylglucosamine: Research has highlighted an unusual metabolic pathway in cynomolgus monkeys where 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine undergoes direct conjugation with N-acetylglucosamine []. This observation suggests potential species-specific metabolism differences.
Palladium-catalyzed amination: This method allows for the introduction of various substituents at the 4-position of the pyrrolopyridine core, enabling the exploration of structure-activity relationships for different biological targets [].
Chemical Reactions Analysis
N-Alkylation: This reaction allows for the introduction of different alkyl groups at the amine nitrogen, influencing the molecule's physicochemical properties and biological activity [, ].
Condensation reactions: The amine group participates in condensation reactions with aldehydes, ketones, and carboxylic acid derivatives, leading to the formation of imines, enamines, and amides, respectively [, , ]. These reactions are crucial for generating diverse libraries of compounds with modified pharmacological properties.
Metal-catalyzed cross-coupling reactions: These reactions enable the introduction of aryl or heteroaryl substituents at the 4-position of the pyrrolopyridine ring, further expanding the structural diversity and pharmacological potential of this scaffold [].
Mechanism of Action
Cyclin-dependent kinase (CDK) inhibition: Certain 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives act as CDK inhibitors, specifically targeting CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cells [].
Vascular endothelial growth factor receptor-2 (VEGFR-2) antagonism: A derivative of 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, BMS-645737, exhibits potent and selective VEGFR-2 antagonist activity, inhibiting tumor angiogenesis and growth [].
Applications
Anticancer therapy: Various derivatives display potent anticancer activities by inhibiting CDKs, inducing apoptosis, and suppressing tumor growth in preclinical models [, ].
Anti-inflammatory therapy: Some derivatives exhibit promising anti-inflammatory effects, making them potential candidates for treating inflammatory diseases [, ].
BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. Research has focused on its metabolism in various species including cynomolgus monkeys, dogs, mice, and rats. The compound undergoes a multistep metabolic process involving oxidation and conjugation reactions. []
Relevance:
This compound shares the core structure of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. It features the same substituted pyrrolopyridine core, with the 2-methyl and 5-amino groups present. []
This compound features a copper paddlewheel structure and displays strong antiferromagnetic interactions (-400 K). The compound is formed through a serendipitous reaction involving 2-amino-5-methylpyridine and copper acetate in 2-butanone, where the bicyclic ligand is synthesized in situ. []
Relevance:
This compound contains a 3-bromo-2-ethyl-5-methyl-7H-pyrrolido[2,3-b]pyridinium moiety. While not directly analogous to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, both compounds share a similar pyrrolopyridine scaffold with variations in substituents at the 2 and 3 positions. []
Pexidartinib dihydrochloride dihydrate is a salt form of the drug pexidartinib. This molecule shows the protonation of nitrogen atoms in both the central pyridine ring and the pyrrolopyridine group. []
Relevance:
Pexidartinib features a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl moiety. Although it lacks the 2-methyl substituent present in 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, both compounds share the fundamental pyrrolopyridine core structure. []
Compound 22 shows potent activity as a type II CDK8 inhibitor, demonstrating significant potential as a treatment for colorectal cancer. []
Relevance:
Compound 22 incorporates the 1H-pyrrolo[2,3-b]pyridin-5-yl group into its structure. This shared structural feature highlights its relation to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, despite the absence of the 2-methyl substituent in Compound 22. []
Compound 31g, particularly its (S,S)-enantiomer (38a), demonstrates potent and selective inhibition of JAK1. []
Relevance:
This compound utilizes an N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide core structure. Although it lacks the amino group at the 5-position of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine and includes a carboxamide substituent, the shared pyrrolopyridine core highlights their structural relationship. []
4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine
Compound Description:
This compound was synthesized as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
Relevance:
While structurally similar to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, this compound features a distinct arrangement of the pyrrole and pyridine rings, resulting in a pyrrolo[3,2-c]pyridine core instead of the pyrrolo[2,3-b]pyridine scaffold found in the target compound. []
4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine
Compound Description:
Similar to the previous compound, this molecule was also synthesized as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
Relevance:
This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Despite the difference in the position of the methyl and amino substituents on the pyridine ring, their shared core structure highlights their structural relationship. []
This compound exhibits significant potency as a platelet-derived growth factor (PDGF) inhibitor, particularly towards PDGF receptor beta. []
Relevance:
Compound 7d-6 contains a 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl moiety in its structure. While lacking the 2-methyl and 5-amino substituents found in 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, the presence of the pyrrolopyridine core demonstrates a structural connection between the two compounds. []
This series of compounds represents derivatives of compound 7d-6, designed and synthesized to develop novel and effective PDGF-beta receptor inhibitors. Among these, compound 7d-9 exhibits potent and selective inhibitory activity. []
Relevance:
These derivatives are structurally related to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine through their shared 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl core structure. Despite modifications to the core, their shared pyrrolopyridine moiety signifies their structural connection. []
Compound 7b-2, a specific derivative within the 7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one series, shows potent inhibitory activity against both PDGF- and VEGF-induced signaling pathways. []
Relevance:
This compound shares the same 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl core structure with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, establishing a structural relationship despite the differences in substituents and modifications to the core. []
This series of nortopsentin analogues, specifically compounds 1f, 3f, and 1l, act as cyclin-dependent kinase 1 inhibitors. These compounds have been investigated for their effects on diffuse malignant peritoneal mesothelioma (DMPM). []
Relevance:
These nortopsentin analogues share the central 1H-pyrrolo[2,3-b]pyridine scaffold with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. The variations in substituents around the core structure highlight their close structural relationship. []
Compound 1f is a nortopsentin analogue and a potent cyclin-dependent kinase 1 inhibitor, demonstrating significant potential as a treatment for diffuse malignant peritoneal mesothelioma (DMPM). []
Relevance:
This compound contains the 1H-pyrrolo[2,3-b]pyridine core structure, highlighting its structural similarity to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine despite the absence of the 2-methyl and 5-amino substituents. []
Similar to compound 1f, compound 3f is a nortopsentin analogue and a potent cyclin-dependent kinase 1 inhibitor that has demonstrated significant potential as a treatment for diffuse malignant peritoneal mesothelioma (DMPM). []
Relevance:
This compound shares a core 1-methyl-1H-pyrrolo[2,3-b]pyridine structure with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. While lacking the 5-amino substituent, their closely related structures contribute to their similar biological activities. []
Compound 1l, another nortopsentin analogue, is a potent cyclin-dependent kinase 1 inhibitor. It displays encouraging results in preclinical studies as a potential treatment for diffuse malignant peritoneal mesothelioma (DMPM). []
Relevance:
This compound shares a core structure of 1-methyl-1H-pyrrolo[2,3-b]pyridine with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. While it lacks the 5-amino substituent, the common pyrrolopyridine core contributes to their structural similarity. []
This compound is synthesized from (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile using triphenylphosphine or polymer-bound triphenylphosphine. []
Relevance:
Although it shares a pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, this compound differs significantly in its substitution pattern, featuring an amino group at the 3-position, an ethoxy group at the 6-position, a phenyl group at the 4-position, and dicarbonitrile substituents at the 2- and 5-positions. []
Compound 1 is a starting point in a series of synthetic steps leading to the development of potent Cdc7 kinase inhibitors. []
Relevance:
This compound incorporates a 1H-pyrrolo[2,3-b]pyridin-3-ylmethylene moiety, demonstrating a structural connection to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Although it lacks the 2-methyl and 5-amino substituents, the shared pyrrolopyridine core highlights their structural relationship. []
Compound 42 is a potent ATP-mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM. It is structurally related to compound 1, another compound studied for Cdc7 kinase inhibition. []
Relevance:
This compound features a 1H-pyrrolo[2,3-b]pyridin-3-ylmethylene group, indicating a structural link to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Despite the absence of the 2-methyl and 5-amino substituents, the shared pyrrolopyridine core emphasizes their structural relationship. []
Compound 8, along with its closely related analog compound 9, represents a novel pyrrolo[2,3-b]pyridine scaffold with potential biological activity. These compounds were synthesized and characterized as part of a study exploring new biologically active pyrrolopyridine derivatives. []
Relevance:
Although sharing the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, this compound features a distinct substitution pattern, with an amino group at the 4-position, a 1-(2,4-dichlorophenyl) group at the 1-position, a 3-(3,4-dimethoxyphenyl) group at the 3-position, a phenyl group at the 6-position, and a carbonitrile substituent at the 5-position. []
Compound 9 is a close analog of compound 8, also featuring a novel pyrrolo[2,3-b]pyridine scaffold with potential biological activity. []
Relevance:
Similar to compound 8, this compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine but with a different substitution pattern, including an amino group at the 4-position, a 6-(4-chlorophenyl) group at the 6-position, a 1-(2,4-dichlorophenyl) group at the 1-position, a 3-(3,4-dimethoxyphenyl) group at the 3-position, and a carbonitrile substituent at the 5-position. []
This series of compounds focuses on identifying potent and selective 5-HT1F receptor agonists. This research aimed to develop new drugs for treating migraines based on the activity of the selective 5-HT1F receptor agonist LY334370 (compound 1a). []
Relevance:
These compounds, while structurally resembling 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, feature a distinct pyrrolo[3,2-b]pyridine core instead of the pyrrolo[2,3-b]pyridine scaffold found in the target compound. This difference arises from the reversed arrangement of the pyrrole and pyridine rings within the core structure. []
Compound 3b, a specific compound within the N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides series, exhibits high selectivity for the 5-HT1F receptor over other 5-HT1 receptor subtypes. This selectivity makes it a promising candidate for the development of novel migraine treatments. []
Relevance:
This compound, while possessing a pyrrolopyridine core, features a pyrrolo[3,2-b]pyridine arrangement different from the pyrrolo[2,3-b]pyridine scaffold in 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Despite this difference, the shared pyrrolopyridine core structure highlights their structural relationship. []
4-Phenylamino-7-azaindole
Compound Description:
This 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. []
Relevance:
7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. It has a phenylamino group at the 4-position. []
4-Benzylamino-7-azaindole
Compound Description:
This 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. []
Relevance:
7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. It has a benzylamino group at the 4-position. []
4-Phenethylamino-7-azaindole
Compound Description:
This 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line, with an estimated IC50 of 2 μM. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. Notably, it exhibits cell cycle inhibition without inducing apoptosis. []
Relevance:
7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. It has a phenethylamino group at the 4-position. []
4-Phenylpiperazylamino-7-azaindole
Compound Description:
This 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. []
Relevance:
7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. It has a phenylpiperazylamino group at the 4-position. []
4-Phenylamino-N-methyl-7-azaindole
Compound Description:
This N-methylated 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line, with an estimated IC50 of 2 μM. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. Notably, it induces apoptosis at a concentration of 10 μM. []
Relevance:
7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Compared to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, it has a methyl group on the pyrrole ring and a phenylamino group at the 4-position. []
4-Benzylamino-N-methyl-7-azaindole
Compound Description:
This N-methylated 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. []
Relevance:
7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Compared to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, it has a methyl group on the pyrrole ring and a benzylamino group at the 4-position. []
4-Phenetylamino-N-methyl-7-azaindole
Compound Description:
This N-methylated 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. []
Relevance:
7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Compared to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, it has a methyl group on the pyrrole ring and a phenethylamino group at the 4-position. []
4-Phenylpiperazylamino-N-methyl-7-azaindole
Compound Description:
This N-methylated 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. []
Relevance:
7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Compared to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, it has a methyl group on the pyrrole ring and a phenylpiperazylamino group at the 4-position. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.